N-(4-indazol-1-ylphenyl)butanamide
Description
Properties
IUPAC Name |
N-(4-indazol-1-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-5-17(21)19-14-8-10-15(11-9-14)20-16-7-4-3-6-13(16)12-18-20/h3-4,6-12H,2,5H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVYLOFQSPEXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-indazol-1-ylphenyl)butanamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of ortho-nitrophenylhydrazones or the reaction of hydrazines with ortho-nitrobenzyl derivatives.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated indazole.
Formation of the Butanamide Group: The butanamide group can be introduced through an amide coupling reaction, where the carboxylic acid derivative of butanoic acid is coupled with the amine group of the indazole-phenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-indazol-1-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or indazole rings are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives
Scientific Research Applications
Chemical Applications
Synthetic Building Block:
N-(4-indazol-1-ylphenyl)butanamide serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules. This property is crucial in drug discovery and materials science.
Comparison with Related Compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Trifluoromethyl group | Potential anti-cancer agent |
| N-(4-(1H-indazol-1-yl)phenyl)acetamide | Acetamide group | Investigated for anti-inflammatory properties |
| N-(4-(1H-indazol-1-yl)phenyl)butanamide | Butanamide group | Studied for enzyme inhibition |
The unique substitution pattern of this compound may confer distinct chemical reactivity compared to other indazole derivatives, enhancing its utility in synthetic chemistry.
Biological Applications
Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways. This property is significant for developing therapeutic agents against diseases such as cancer and inflammatory disorders.
Case Study: Kinase Inhibition
In a study focusing on small molecule kinase inhibitors, compounds similar to this compound demonstrated inhibitory activity against key kinases like GSK-3 and JAK2. These kinases are implicated in cancer progression and inflammatory responses, suggesting that this compound could be a candidate for further development as a therapeutic agent .
Anticandidal Activity:
this compound has also been evaluated for its antifungal properties. A series of indazole derivatives showed promising activity against Candida species, indicating the potential of this compound as a new antifungal agent. The structure–activity relationship studies revealed that modifications to the indazole scaffold could enhance efficacy against resistant strains .
Medicinal Applications
Anticancer Properties:
The anticancer potential of this compound has been investigated through molecular docking studies, which suggest strong binding affinity to cancer-related targets such as MAPK1. This interaction could inhibit tumor growth and metastasis, positioning the compound as a candidate for cancer therapy .
Anti-inflammatory Effects:
Research has highlighted the anti-inflammatory properties of indazole derivatives, including this compound. Inhibition of the Rho/ROCK pathway has been associated with reduced inflammation and improved outcomes in models of chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-indazol-1-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Butanamide Derivatives
| Compound Name (Identifier) | Core Structure | Aryl Substituent | Alkyl/Functional Group Modifications | Potential Target |
|---|---|---|---|---|
| This compound | Butanamide | 4-Indazol-1-ylphenyl | None | Tubulin polymerization |
| D.1.8: N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide | Butanamide | 3-Ethynyl-8-methyl-6-quinolyl | Ethyl chain, ethynyl group | Tubulin inhibitors |
| D.1.10: 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide | Butanamide | 3-Ethynyl-8-methyl-6-quinolyl | 2-Fluoroethyl group | Tubulin inhibitors |
| D.1.12: 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-propyl-butanamide | Butanamide | 3-Ethynyl-8-methyl-6-quinolyl | Propyl chain | Tubulin inhibitors |
Key Observations:
Aryl Substituent Differences: The indazole ring in this compound may enhance π-π stacking interactions with tubulin compared to the quinoline derivatives (D.1.8–D.1.15), which rely on quinoline’s planar aromatic system . Indazole’s dual nitrogen atoms could also improve hydrogen bonding with tubulin residues. Quinoline-based analogs (e.g., D.1.8, D.1.10) feature ethynyl and methyl groups, which may increase steric bulk and influence binding pocket accessibility.
Hypothesized Activity and Selectivity
While quantitative data (e.g., IC50, EC50) are unavailable in the provided evidence, structural trends from the patent suggest:
- Potency: Indazole-containing compounds may exhibit higher tubulin-binding affinity due to enhanced electronic interactions, whereas quinoline derivatives with ethynyl groups (e.g., D.1.8) might prioritize covalent binding mechanisms.
- Selectivity : The 2-fluoroethyl group in D.1.10 could improve blood-brain barrier penetration, making it suitable for neurological targets, whereas this compound’s simpler structure may favor agricultural applications with lower mammalian toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
